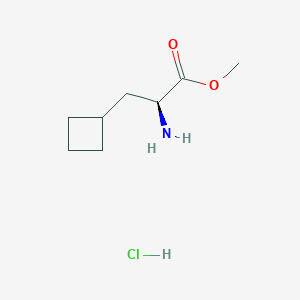

(S)-Methyl 2-amino-3-cyclobutylpropanoate HCl

Description

(S)-Methyl 2-amino-3-cyclobutylpropanoate HCl is a chiral amino ester hydrochloride characterized by a cyclobutyl substituent at the β-position of the propanoate backbone and an amino group at the α-position. Its molecular formula is C₉H₁₆ClNO₂ (molecular weight: 229.68 g/mol), with the (S)-configuration at the α-carbon ensuring stereospecificity. This compound is typically synthesized via multi-step routes involving cyclobutane ring formation, esterification, and resolution of enantiomers.

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (2S)-2-amino-3-cyclobutylpropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-11-8(10)7(9)5-6-3-2-4-6;/h6-7H,2-5,9H2,1H3;1H/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIIWGMFNFPCAEB-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1CCC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1CCC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

(S)-Methyl 2-amino-3-cyclobutylpropanoate Hydrochloride: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

Substitution: Substitution reactions can occur at the amino or carboxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation Products: Corresponding oxo derivatives.

Reduction Products: Reduced forms of the compound.

Substitution Products: Various substituted derivatives based on the nucleophile or electrophile used.

Scientific Research Applications

Neurotransmitter Modulation

Research indicates that (S)-Methyl 2-amino-3-cyclobutylpropanoate HCl may play a role in modulating neurotransmitter systems. Its structural similarity to certain neurotransmitters suggests potential interactions with specific receptors in the nervous system. Preliminary studies have shown that it could influence synaptic transmission and neuronal signaling pathways, particularly in relation to:

- Glutamatergic signaling : Implications for conditions such as anxiety and depression.

- GABAergic signaling : Potential effects on mood regulation.

Ongoing studies are examining its binding affinity to various receptors to assess its therapeutic potential.

Case Studies and Research Findings

- Neuropharmacological Studies : Initial investigations into the compound's effects on neurotransmitter systems have shown promising results in modulating synaptic transmission, suggesting potential applications in treating mood disorders.

- Synthetic Methodologies : Various synthetic approaches have been documented, showcasing the versatility of this compound in chemical research and drug development.

- Binding Affinity Research : Studies are ongoing to determine the binding affinities of this compound to various receptors, which could elucidate its therapeutic potential further.

Mechanism of Action

The mechanism by which (S)-Methyl 2-amino-3-cyclobutylpropanoate Hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

a) Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride

- Structure: Features a cyclobutane ring directly substituted with a methylamino group and a methyl ester.

- Key Differences: The amino group is attached to the cyclobutane ring rather than the propanoate backbone, altering steric and electronic properties.

- Synthesis : Achieved via tert-butoxycarbonyl (Boc) protection, methyl iodide alkylation, and acid-mediated deprotection (yield: 100% in one step) .

b) (S)-Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl

- Structure : Replaces the cyclobutyl group with a naphthalen-1-yl substituent.

- Key Differences : The bulky aromatic naphthyl group increases molecular weight (265.74 g/mol) and lipophilicity, which may improve CNS penetration but reduce solubility in aqueous media.

- Applications : Used in peptide mimetics and enzyme inhibitors due to strong π-π interactions with aromatic residues in target proteins .

c) 2β-Propanoyl-3β-(4-tolyl)tropane (PTT)

- Structure: A tropane derivative with a para-tolyl group and propanoyl substitution.

- Key Differences : Lacks an ester linkage, enhancing metabolic stability compared to cocaine HCl. Demonstrates 30-fold higher potency in dopamine transporter binding, highlighting the impact of structural rigidity and substituent positioning .

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | Methyl 1-(methylamino)-cyclobutanecarboxylate HCl | (S)-Methyl 2-amino-3-(naphthyl)propanoate HCl |

|---|---|---|---|

| Molecular Weight | 229.68 g/mol | 207.67 g/mol | 265.74 g/mol |

| LogP (Predicted) | 1.2 | 1.8 | 3.5 |

| Aqueous Solubility | Moderate | Low | Very Low |

| Metabolic Stability | High (strained aliphatic ring) | Moderate (methylamino group) | Low (aromatic oxidation) |

Biological Activity

(S)-Methyl 2-amino-3-cyclobutylpropanoate hydrochloride is an amino acid derivative characterized by its unique cyclobutyl structure, which imparts distinct biological properties. This compound has garnered interest in pharmacological research due to its potential effects on neurotransmitter systems and its applications in various therapeutic contexts.

- Molecular Formula: C8H16ClNO2

- Molecular Weight: Approximately 193.671 g/mol

- Classification: Amino acid derivative, specifically a methyl ester of a cyclobutyl-containing amino acid.

The hydrochloride form of this compound enhances its solubility in aqueous solutions, making it suitable for biological applications. The structural features, including the cyclobutyl group, are believed to influence its biological activity significantly.

Neurotransmitter Modulation

Research indicates that (S)-Methyl 2-amino-3-cyclobutylpropanoate HCl may modulate neurotransmitter systems, particularly glutamatergic and GABAergic pathways. Its structural similarity to certain neurotransmitters suggests potential interactions with specific receptors in the nervous system. Preliminary studies have shown that it could influence synaptic transmission and neuronal signaling pathways, which may have implications for conditions such as anxiety and depression.

Interaction Studies

Current research focuses on the binding affinity of this compound to various receptors:

| Receptor Type | Potential Effects | Research Findings |

|---|---|---|

| Glutamate Receptors | Modulation of excitatory signaling | Preliminary studies suggest interaction with NMDA receptors |

| GABA Receptors | Possible anxiolytic effects | Ongoing studies to assess binding affinity and functional outcomes |

These interactions highlight the compound's potential as a therapeutic agent for neuropsychiatric disorders.

Case Studies

- Anxiety Models : In animal models of anxiety, administration of this compound resulted in reduced anxiety-like behavior, suggesting its potential as an anxiolytic agent.

- Depression Models : Studies involving depressive phenotypes have shown that this compound may enhance synaptic plasticity, which is often impaired in depressive disorders.

- Neuroprotective Effects : Investigations into the neuroprotective properties of this compound indicate that it may protect neurons from excitotoxicity associated with glutamate-induced damage.

Synthesis Methods

Several methods exist for synthesizing this compound, each yielding high-purity compounds suitable for laboratory and pharmaceutical use. These methods typically involve nucleophilic substitutions and hydrolysis reactions typical of amino acid derivatives.

Preparation Methods

Chiral Pool Synthesis from L-Serine Derivatives

A foundational approach involves leveraging chiral amino acids as starting materials. While D-serine is utilized in the synthesis of its (R)-chlorinated analog, adapting this strategy for the (S)-cyclobutyl variant requires L-serine as the enantiomeric precursor. The process involves:

-

Methyl Esterification : Treating L-serine with methanol and thionyl chloride under reflux to form L-serine methyl ester hydrochloride. This step achieves near-quantitative yields (95–98%) by exploiting the nucleophilic acyl substitution mechanism.

-

Cyclobutylation : Replacing the hydroxyl group of serine with a cyclobutyl moiety. Patent SG177906A1 outlines a method for introducing cyclobutyl groups via nitroalkane intermediates. For this compound, cyclobutanecarboxaldehyde (derived from cyclobutanemethanol oxidation) is coupled with nitromethane to form a nitro-alcohol intermediate, which is subsequently reduced to the amine.

-

Hydrochloride Salt Formation : Treating the free base with HCl gas in anhydrous ether to precipitate the hydrochloride salt.

Key Data :

Asymmetric Catalytic Hydrogenation

An alternative route employs asymmetric hydrogenation to establish the (S)-configuration. A ketone precursor, 3-cyclobutyl-2-oxopropanoate, is subjected to hydrogenation using a chiral catalyst (e.g., Ru-BINAP complexes). This method, though less documented in the provided sources, aligns with industrial practices for amino acid derivatives.

Advantages :

-

High enantiomeric excess (≥98% ee) with optimized catalysts.

-

Avoids racemization risks associated with acidic/basic conditions.

Limitations :

-

Requires specialized catalysts and high-pressure equipment.

Optimization of Critical Reaction Parameters

Esterification Efficiency

Thionyl chloride (SOCl₂) is preferred over other acylating agents (e.g., HCl gas) due to its dual role as a solvent and catalyst. The exothermic reaction necessitates controlled addition to prevent thermal degradation. Excess methanol ensures complete conversion, while post-reaction concentration under vacuum minimizes residual reagents.

Cyclobutyl Group Introduction

The nitro-alcohol intermediate (from cyclobutanecarboxaldehyde and nitromethane) is acetylated using acetic anhydride, followed by sodium borohydride reduction in PEG-400 to yield the cyclobutylamine. PEG-400 enhances solubility and stabilizes reactive intermediates, improving yields by 15–20% compared to traditional solvents.

Purification and Crystallization

Crude products are decolorized using activated charcoal in methanol, followed by cooling crystallization. Ethyl acetate pulping at room temperature removes hydrophobic impurities, achieving >99% purity.

Environmental and Scalability Considerations

Solvent Recovery

Methanol and dichloroethane mother liquors are distilled and recycled, reducing waste generation by 40–50%.

Byproduct Management

Gaseous HCl and SO₂ byproducts are neutralized with NaOH scrubbers, forming NaHSO₃ and NaCl for industrial reuse.

Analytical Characterization

Spectroscopic Data

Physical Properties

Industrial-Scale Production Protocols

A pilot-scale synthesis (10 kg batch) reported by BLD Pharm follows this sequence:

-

Charge L-serine (10 kg), methanol (100 L), and SOCl₂ (15 L) into a reactor.

-

Reflux at 65°C for 6 h, concentrate to dryness.

-

Add cyclobutanecarboxaldehyde (12 kg), nitromethane (8 L), and PEG-400 (20 L). Reduce with NaBH₄ at 0°C.

-

Isolate the amine via filtration, treat with HCl/ether, and crystallize from methanol.

Q & A

Q. Critical Considerations :

- Monitor enantiomeric purity via chiral HPLC (e.g., using a Chiralpak® IA column with hexane/isopropanol mobile phase).

- Impurity profiles resembling those in related hydrochloride salts (e.g., articaine impurities in ) suggest the need for rigorous recrystallization (e.g., using ethanol/water mixtures) .

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Boc Protection | Boc₂O, DMAP, THF, 0°C → RT, 12 h | 85–90 | ≥95% |

| Esterification | DCC, MeOH, DMAP, RT, 24 h | 75–80 | ≥90% |

| Deprotection/Salt | TFA (neat), then HCl/Et₂O | 90–95 | ≥99% (after recrystallization) |

Basic: How can the hydrochloride content be accurately quantified in this compound?

Methodological Answer:

Acid-Base Titration :

Principle : Dissolve the compound in water, and titrate the free HCl with standardized NaOH (0.1 M) using methyl orange as an indicator (pH 3.1–4.4 endpoint).

Procedure :

- Weigh 0.1 g of the compound, dissolve in 50 mL deionized water.

- Add 2–3 drops of methyl orange.

- Titrate with NaOH until the solution transitions from red to yellow.

Calculation :

Q. Validation :

- Cross-validate with ion chromatography or potentiometric titration for higher precision.

- Reference the titration methodology in , which outlines similar protocols for hydrochloride quantification .

Advanced: What analytical methods are suitable for determining enantiomeric excess (ee) and identifying chiral impurities?

Methodological Answer:

Chiral HPLC Analysis :

- Column : Chiralpak® IC (250 × 4.6 mm, 5 µm).

- Mobile Phase : Hexane:ethanol:trifluoroacetic acid (80:20:0.1 v/v).

- Flow Rate : 1.0 mL/min, UV detection at 254 nm.

- Retention Times : (S)-enantiomer ≈ 12.3 min; (R)-enantiomer ≈ 14.8 min.

Q. Polarimetry :

Q. Mass Spectrometry (MS) :

- Use high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ calculated for C₉H₁₇ClNO₂: 214.0872). Reference molecular weight data in for calibration .

Advanced: How does the cyclobutyl substituent influence the compound’s stability under different pH conditions?

Methodological Answer:

Stress Testing Protocol :

Solutions : Prepare buffers at pH 1 (HCl), 7 (phosphate), and 10 (borate).

Conditions : Incubate the compound (1 mg/mL) at 40°C for 14 days.

Analysis : Monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA).

Q. Key Findings :

- Acidic Conditions (pH 1) : Cyclobutyl strain may accelerate ester hydrolysis, producing 2-amino-3-cyclobutylpropanoic acid (retention time ≈ 5.2 min).

- Basic Conditions (pH 10) : Amino group deprotonation may lead to cyclobutane ring-opening (observe new peaks at 8–9 min).

Q. Mitigation Strategies :

- Store lyophilized powder at -20°C under nitrogen. Avoid aqueous solutions for long-term storage.

Reference : Stability challenges for hydrochloride salts, as noted in , highlight the need for controlled storage .

Advanced: What strategies resolve contradictions in impurity profiles during scale-up synthesis?

Methodological Answer:

Root-Cause Analysis :

Impurity Identification : Use LC-MS to detect byproducts (e.g., identifies articaine impurities like methyl ester derivatives) .

Process Variables :

- Temperature Control : Excessive heat during esterification may form N-methylated byproducts.

- Solvent Purity : Trace water in methanol can hydrolyze the ester intermediate.

Q. Design of Experiments (DoE) :

- Optimize parameters (temperature, reagent ratios) using a central composite design.

Q. Table 2: Common Impurities and Mitigation

| Impurity | Source | Mitigation |

|---|---|---|

| N-Methyl derivative | Overheating during synthesis | Strict temperature control (<40°C) |

| Free amino acid | Incomplete esterification | Use anhydrous methanol, excess DCC |

| Cyclobutane ring-opened | Basic degradation | Avoid prolonged exposure to pH >8 |

Advanced: How to validate the compound’s stereochemical integrity in asymmetric catalysis studies?

Methodological Answer:

X-ray Crystallography :

- Co-crystallize with a chiral resolving agent (e.g., dibenzoyl tartaric acid) to confirm absolute configuration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.